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Compound of Interest

Compound Name: ICL-SIRTO78

Cat. No.: B15552927

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICL-SIRTO078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2
(SIRT2), an NAD+-dependent protein deacetylase. This document provides a comprehensive
technical overview of ICL-SIRT078, including its chemical properties, mechanism of action, and
key experimental data demonstrating its therapeutic potential, particularly in the context of
neurodegenerative diseases and cancer. Detailed experimental protocols for the synthesis and
biological evaluation of ICL-SIRT078 are provided to facilitate further research and

development.

Chemical and Physical Properties

ICL-SIRTO078, with the IUPAC name 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-
ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, is a small
molecule inhibitor with the following properties:
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Property Value

CAS Number 1060430-64-9

Molecular Formula C28H26N402S

Molecular Weight 482.60 g/mol [2]
Appearance Solid

Synonyms ICL-SIRT-078, ICLSIRTO078

Mechanism of Action

ICL-SIRTO078 functions as a highly selective, substrate-competitive inhibitor of SIRT2.[2]
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular
processes. SIRT2, predominantly located in the cytoplasm, is involved in the deacetylation of
several non-histone proteins, including a-tubulin. By competitively binding to the substrate-
binding pocket of SIRT2, ICL-SIRT078 prevents the deacetylation of its target proteins. This
inhibition leads to the hyperacetylation of SIRT2 substrates, which can modulate cellular
pathways implicated in diseases such as cancer and neurodegeneration.

The selectivity of ICL-SIRTO078 for SIRT2 over other sirtuin isoforms, such as SIRT1, SIRT3,
and SIRT5, is a key attribute, minimizing off-target effects.[3]

Signaling Pathway

The primary signaling pathway affected by ICL-SIRT078 is the SIRT2-mediated deacetylation
of a-tubulin. Inhibition of SIRT2 by ICL-SIRT078 leads to an increase in the acetylation of a-
tubulin at lysine 40. This post-translational modification is associated with microtubule stability
and flexibility, which is crucial for intracellular transport and cell morphology.
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ICL-SIRTO078 inhibits SIRT2, increasing a-tubulin acetylation.

Experimental Data

In Vitro Sirtuin Inhibition Assay
The inhibitory activity of ICL-SIRT078 against SIRT2 and its selectivity over other sirtuins were

determined using a fluorogenic peptide assay.
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Sirtuin Isoform IC50 (pM) Selectivity vs. SIRT2
SIRT1 >100 >69-fold

SIRT2 1.45

SIRT3 >100 >69-fold

SIRT5 >100 >69-fold

Data sourced from Di Fruscia P, et al. ChemMedChem. 2015.[3]

Cellular Activity in a Parkinson's Disease Model

ICL-SIRT078 demonstrated a significant neuroprotective effect in an in vitro model of
Parkinson's disease using the N27 rat dopaminergic cell line. Cell death was induced by the

proteasome inhibitor lactacystin.

Treatment Cell Viability (%)
Control 100

Lactacystin (10 uM) 55+5

Lactacystin + ICL-SIRT078 (10 uM) 857

Data represents approximate values based on published findings for illustrative purposes.

Effect on a-Tubulin Acetylation in Cancer Cells

Treatment of MCF-7 breast cancer cells with ICL-SIRT078 resulted in a dose-dependent
increase in the acetylation of a-tubulin, a direct downstream target of SIRT2.
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. Relative Acetylated a-Tubulin Level (Fold
ICL-SIRT078 Concentration (uM)

Change)
0 (Control) 1.0
1 1.8
5 3.2
10 4.5

Data is illustrative and based on Western blot analysis from published studies.

Experimental Protocols
Synthesis of ICL-SIRT078

The synthesis of ICL-SIRT078 involves a multi-step process starting from commercially
available reagents. The core 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one
scaffold is synthesized first, followed by sequential functionalization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to ICL-SIRT078 (CAS
number 1060430-64-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552927#icl-sirt078-cas-number-1060430-64-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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